N-(2-Methoxybenzyl)-2-propen-1-amine

Description

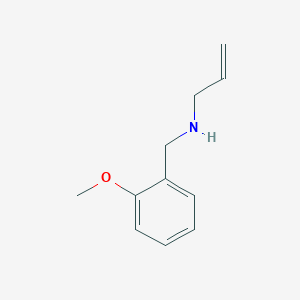

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-8-12-9-10-6-4-5-7-11(10)13-2/h3-7,12H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCUGNKUUPQOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406002 | |

| Record name | AN-465/42767470 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243462-39-7 | |

| Record name | AN-465/42767470 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 2 Methoxybenzyl 2 Propen 1 Amine

Established Synthetic Pathways for Amine Derivatives

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. labflow.comorganic-chemistry.org For the synthesis of N-(2-Methoxybenzyl)-2-propen-1-amine, this approach involves the reaction of 2-methoxybenzaldehyde (B41997) with allylamine (B125299).

The synthesis of this compound via reductive amination proceeds through a two-step mechanism. The initial step is the formation of an imine intermediate, N-(2-methoxybenzylidene)prop-2-en-1-amine. This reaction involves the nucleophilic attack of the primary amine (allylamine) on the carbonyl carbon of 2-methoxybenzaldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the imine. labflow.com The formation of this imine can be facilitated by the removal of water or by acid catalysis.

The second step is the reduction of the imine intermediate. This is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). organic-chemistry.orgwikipedia.org The hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent workup yields the final secondary amine, this compound. The general reaction pathway for the reductive amination of an aldehyde is depicted in the figure below.

Figure 1: General Reaction Pathway for Reductive Amination

This image represents a general mechanism and not the specific reaction for this compound.

A general procedure for a similar reductive amination involves dissolving the imine in an alcohol, such as ethanol, and then adding the reducing agent portion-wise. labflow.com The completion of the reaction is often indicated by a color change.

The optimization of catalytic conditions is crucial for achieving high yields and purity of the target amine while minimizing side reactions, such as the reduction of the starting aldehyde to the corresponding alcohol. rsc.org The choice of reducing agent, solvent, temperature, and catalyst can significantly impact the reaction outcome.

For the reductive amination of aldehydes, sodium triacetoxyborohydride is often a preferred reagent due to its mildness and selectivity for imine reduction over carbonyl reduction. organic-chemistry.org The reaction is typically carried out in solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. In some cases, particularly with ketones, a catalytic amount of acetic acid is added to facilitate imine formation. organic-chemistry.org

Recent advancements in reductive amination have explored the use of various metal catalysts to improve efficiency and selectivity. For instance, amorphous cobalt particles have been shown to catalyze reductive aminations using molecular hydrogen and aqueous ammonia (B1221849) under mild conditions. organic-chemistry.org Similarly, iridium complexes have been employed for the direct reductive amination of ketones. kanto.co.jp For the synthesis of this compound, a systematic study would be required to determine the optimal catalyst and conditions, likely starting with established reagents like sodium borohydride or sodium triacetoxyborohydride before exploring more advanced catalytic systems.

Below is a table outlining a plausible set of reaction conditions for the synthesis of this compound via reductive amination, based on general laboratory procedures.

| Parameter | Condition | Role | Reference |

| Aldehyde | 2-Methoxybenzaldehyde | Starting material | labflow.com |

| Amine | Allylamine | Starting material | ucla.edu |

| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) | Reduces the imine intermediate | organic-chemistry.orgwikipedia.org |

| Solvent | Ethanol or Dichloromethane | Dissolves reactants | labflow.comorganic-chemistry.org |

| Temperature | Room Temperature | Standard reaction condition | researchgate.net |

| Catalyst (optional) | Acetic Acid | Catalyzes imine formation | researchgate.net |

Integrated Approaches for Allyl Amine Synthesis

Modern synthetic strategies often aim to combine multiple reaction steps into a single, efficient process. For the synthesis of allyl amines, integrated approaches that combine bond-forming reactions have emerged as powerful tools.

Decarboxylative coupling reactions have gained prominence as a method for forming carbon-carbon and carbon-heteroatom bonds, starting from readily available carboxylic acids. nih.govku.edu In the context of allyl amine synthesis, decarboxylative allylation of α-amino acids offers a route to homoallylic amines. nih.govorganic-chemistry.org This process can be achieved through a combination of palladium and photoredox catalysis, where an α-amino radical is generated via decarboxylation and subsequently coupled with an allyl source. nih.govku.edu The stability of the α-amino radical is a key factor that determines the predominant reaction pathway. nih.govku.edu

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl, and a vinyl or aryl-boronic acid, is a versatile method for synthesizing substituted amines, including allyl amines. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and often proceeds under mild, metal-free conditions. wikipedia.orgacs.org

An integrated approach that combines the Petasis reaction with a decarboxylative coupling step has been developed for the synthesis of a diverse range of allyl amines. acs.org In a notable example directly relevant to the synthesis of this compound, a four-component reaction was established using 2-methoxybenzylamine (B130920) as the primary amine, a formaldehyde (B43269) solution, phenylboronic acid, and (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid. acs.org This reaction proceeds in a 1,2-dichloroethane solvent at 65 °C for 12 hours, yielding the corresponding allyl amine in good yield without the need for a transition-metal catalyst. acs.org The study highlighted that electron-donating substituents on the cinnamic acid derivative enhance the reactivity. acs.org

The proposed mechanism for this integrated reaction involves the initial formation of an imine from the primary amine and formaldehyde. This is followed by a Petasis reaction to form an intermediate that then undergoes decarboxylative coupling to yield the final allyl amine product. acs.org

The table below summarizes the key components and conditions for the synthesis of an N-allyl amine using this integrated approach.

| Component | Example Reagent | Role | Reference |

| Primary Amine | 2-Methoxybenzylamine | Nitrogen source | acs.org |

| Carbonyl | Formaldehyde solution | Forms imine intermediate | acs.org |

| Boronic Acid | Phenylboronic acid | Allyl group source precursor | acs.org |

| Acrylic Acid Derivative | (E)-3-(2,4,6-trimethoxyphenyl)acrylic acid | Undergoes decarboxylative coupling | acs.org |

| Solvent | 1,2-Dichloroethane | Reaction medium | acs.org |

| Temperature | 65 °C | Reaction condition | acs.org |

| Yield | 67% | Product yield for the N-allyl amine from 2-methoxybenzylamine | acs.org |

Multicomponent Reaction Strategies for this compound

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial portions of all components, offer a highly efficient pathway for synthesizing complex molecules like N-substituted allylamines. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate chemical diversity.

A plausible MCR strategy for the synthesis of this compound could involve a variation of the Ugi or Strecker reactions, or a metal-catalyzed three-component coupling. nih.govnih.gov For instance, a palladium(II)-catalyzed three-component reaction could be designed, engaging an amine, an aldehyde, and an allylating agent. rsc.org In the context of the target molecule, this could involve the reaction of 2-methoxybenzaldehyde, allylamine, and a suitable third component that facilitates the coupling. The Ugi reaction mechanism typically begins with the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form an imine, which is then activated and undergoes further reaction with an isocyanide and a carboxylic acid. nih.govnih.gov

Another relevant approach is the palladium-catalyzed dicarbofunctionalization of allylamines, which can be achieved through a nucleopalladation-triggered intermolecular three-component coupling. rsc.org Such protocols are operationally simple and can offer high yields for functionalized frameworks. rsc.org

Table 1: Potential Components for a Multicomponent Synthesis

| Role | Potential Reagent for Synthesis | Rationale |

|---|---|---|

| Amine Source | Allylamine | Provides the core 2-propen-1-amine structure. |

| Carbonyl Source | 2-Methoxybenzaldehyde | Provides the 2-Methoxybenzyl group after condensation and reduction. |

| Third Component | Isocyanide / Cyanide Source | Key reagent in Ugi and Strecker-type reactions. nih.gov |

| Catalyst System | Palladium(II) complexes | Enables intermolecular dicarbofunctionalization and coupling reactions. rsc.org |

Advanced Synthetic Strategies

Modern organic synthesis has moved towards more sophisticated methods that offer greater control over chemical transformations, particularly concerning stereochemistry and process efficiency.

Enantioselective Synthesis of N-Substituted Allyl Amines

The synthesis of chiral amines, particularly allylic amines, is of significant interest as these motifs are present in numerous pharmaceuticals and bioactive molecules. acs.org Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities.

Several catalytic asymmetric methodologies have been developed for this purpose:

Palladium-Catalyzed Reactions : Chiral palladium complexes are effective catalysts for the asymmetric α-C–H alkenylation of N-arylimidoyl cyanide alkylamines. acs.org This method provides a versatile route from primary amines to chiral allylic amines with high enantiomeric excess (ee), often in the range of 92-99% ee. acs.org Catalysts based on a ferrocenyloxazoline palladacyclic (FOP) scaffold have also been used successfully in the rearrangement of prochiral allylic imidates to yield chiral allylic amides with good ee (81-95%), which can then be deprotected to the desired chiral amine. nih.gov

Organocatalysis : Metal-free, asymmetric organocatalytic allylation has emerged as a powerful tool. beilstein-journals.org Chiral catalysts like 3,3'-diaryl-BINOL can catalyze the allylation of N-acylimines with high enantioselectivities (90–99% ee). beilstein-journals.org Another approach uses chiral pyridoxal (B1214274) catalysts, inspired by vitamin B6, for the direct asymmetric α-C–H functionalization of N-unprotected allylamines, yielding products with up to 99% ee. rsc.org This method is notable for not requiring a protecting group on the amine, thus improving step-economy. rsc.org

Table 2: Comparison of Enantioselective Methods for Allyl Amine Synthesis

| Methodology | Catalyst Type | Typical Substrate | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric α-Alkenylation | Chiral Palladium Complex | N-arylimidoyl cyanide alkylamines | 92-99% | acs.org |

| Imidate Rearrangement | Ferrocenyloxazoline Palladacycle (FOP) | Prochiral allylic N-aryl imidates | 81-95% | nih.gov |

| Organocatalytic Allylation | Chiral 3,3'-Diaryl-BINOL | N-acylimines | 90-99% | beilstein-journals.org |

Continuous Flow Reactor Applications in Amine Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. youtube.com These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volume, improved mixing, and easier scalability. youtube.comnih.gov

The application of flow chemistry to amine synthesis is well-documented:

Enhanced Safety and Efficiency : Flow reactors can safely handle hazardous reagents and unstable intermediates by generating them in situ for immediate consumption. nih.gov This is particularly relevant for reactions involving energetic or toxic compounds. nih.gov

Process Intensification : The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling reactions to be run at higher temperatures and pressures than would be safe in a batch reactor. nih.gov This can dramatically accelerate reaction rates. For instance, coupling flow devices with microwave irradiation can further speed up reactions that require heating. nih.gov

Automation and Scalability : Flow systems are amenable to full automation, allowing for streamlined synthesis and purification. youtube.comrsc.org Scaling up production is often a matter of running the reactor for a longer duration or "numbering up" by running multiple reactors in parallel, which is more predictable than scaling up batch reactors. noelresearchgroup.com Chemoenzymatic cascades for synthesizing chiral amines have been successfully implemented in continuous flow systems, demonstrating the technology's versatility. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in pharmaceutical and fine chemical synthesis.

Microwave-Assisted Synthetic Methods for Amine Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for adhering to green chemistry principles. rsc.org By using microwave irradiation, which directly heats the reaction mixture through dielectric heating, reactions can be completed in significantly less time and often with higher yields compared to conventional heating methods. rsc.orgnih.gov

For the synthesis of amine derivatives, microwave irradiation has been shown to:

Dramatically Reduce Reaction Times : N-allylation of (het)aryl aminoamides under microwave conditions can be achieved in minutes, with good yields. nih.govacs.org Direct amidation reactions that might take hours or days with conventional heating can be completed in one to a few hours under microwave irradiation. nih.govresearchgate.net

Improve Reaction Yields : The rapid and uniform heating provided by microwaves can minimize the formation of by-products, leading to cleaner reactions and higher product yields. nih.gov

Enable Solvent-Free Reactions : In some cases, microwave-assisted synthesis can be performed without a solvent, which significantly reduces waste and simplifies product purification. researchgate.netmdpi.com

Table 3: Microwave-Assisted vs. Conventional Heating in Amine Synthesis

| Reaction Type | Heating Method | Typical Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| N-Allylation | Conventional | Hours to Days | Established Method | nih.gov |

| N-Allylation | Microwave | 4-8 minutes | Drastic time reduction, improved yield | nih.govacs.org |

| Direct Amidation | Conventional | Long reaction times (days) | Standard procedure | nih.gov |

Utilization of Sustainable Solvents and Reagents in Amine Transformations

The choice of solvents and reagents is a critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste.

Green Solvents : There is a growing emphasis on replacing conventional solvents with more sustainable alternatives.

Deep Eutectic Solvents (DESs) : These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are attractive due to their low volatility, high thermal stability, and often biodegradability. mdpi.com They have been successfully used as both solvents and catalysts for the allylic alkylation of amines with allylic alcohols at room temperature, avoiding the need for metal catalysts and high temperatures. rsc.org

Bio-based Solvents : Solvents derived from renewable biomass, such as Cyrene™, are being developed as alternatives to toxic dipolar aprotic solvents like DMF and NMP. rsc.org

Ionic Liquids (ILs) : Certain Brønsted acidic ionic liquids can serve as both the solvent and a reusable catalyst for the direct amidation of carboxylic acids and amines. acs.org

Greener Reagents and Strategies :

Borrowing Hydrogen (BH) Catalysis : This atom-efficient strategy for N-alkylation uses alcohols as the alkylating agent, with water as the only byproduct. nih.gov A metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine. The stored hydrogen is then used to reduce the resulting imine. This avoids the use of alkyl halides, which have poor atom economy and can be toxic. nih.govunica.it

Avoiding Hazardous Reagents : Green chemistry principles encourage replacing hazardous reagents like azides or toxic alkylating agents (e.g., those used in Mitsunobu reactions) with safer alternatives whenever possible. acsgcipr.org

Reaction Mechanisms and Chemical Transformations of N 2 Methoxybenzyl 2 Propen 1 Amine

Mechanistic Investigations of Amine Reactivity

The reactivity of the amine group in N-(2-Methoxybenzyl)-2-propen-1-amine is central to its chemical behavior, allowing for a range of transformations.

Nucleophilic Substitution Pathways Involving the Amine Group

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles. For instance, in reactions with alkyl halides, the amine can be further alkylated to form a tertiary amine and subsequently a quaternary ammonium salt.

Studies on analogous compounds, such as N-allyl-N-methylbenzylamine, have shed light on the relative reactivity of the groups attached to the nitrogen atom in cleavage reactions. In reactions with chlorothionoformates, it has been observed that the benzyl (B1604629) group is more readily cleaved than the allyl group academicjournals.org. This suggests that under certain reaction conditions, selective debenzylation of a tertiary amine derived from this compound could be achieved. The general order of cleavage for alkyl groups from tertiary amines with chloroformates is benzyl > allyl > methyl academicjournals.org.

| Reactant | Reagent | Product(s) | Observation |

| N,N-dimethylbenzylamine | o-Nitrophenyl chlorothionoformate | N,N-dimethylthiocarbamate | Quantitative debenzylation academicjournals.org |

| N-allyl-N-methylbenzylamine | Phenyl chlorothionoformate | N-allyl-N-methylthiocarbamate | Exclusive debenzylation academicjournals.org |

| N-allyl-N-methylbenzylamine | o-Nitrophenyl chlorothionoformate | o-Nitrophenyl N-allyl-N-methylthiocarbamate | Quantitative debenzylation academicjournals.org |

Oxidative Transformations of this compound

The secondary amine functionality of this compound is susceptible to oxidation. Common oxidizing agents can convert the amine to various products, including hydroxylamines, nitrones, or imines, depending on the reagent and reaction conditions. The presence of the benzylic C-H bonds also provides a site for oxidative cleavage under more vigorous conditions.

Reductive Transformations of this compound

The reductive transformation of this compound primarily involves the propenyl group. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, would be expected to reduce the carbon-carbon double bond to yield N-(2-Methoxybenzyl)propan-1-amine. Reductive amination is a common synthetic route for compounds of this class, for instance, the reaction of 2-methoxybenzaldehyde (B41997) with allylamine (B125299) followed by reduction with a hydride reagent like sodium borohydride (B1222165) would yield this compound nih.gov.

Reactivity of the Propenyl Moiety in this compound

The propenyl (allyl) group in this compound is a versatile functional group that can undergo a variety of reactions. It can participate in electrophilic additions, where reagents like halogens or hydrogen halides add across the double bond. The allylic position (the carbon atom adjacent to the double bond) is also reactive and can be a site for radical substitution or oxidation. Furthermore, the allyl group can participate in various transition-metal-catalyzed reactions, such as allylic amination and cross-coupling reactions.

Theoretical Approaches to Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools for investigating reaction mechanisms where experimental data is scarce.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations could be employed to model its reactivity and elucidate potential reaction pathways.

| Molecule Studied with DFT | Property Investigated | Basis Set/Method | Reference |

| Allyl mercaptan | Reactivity, Radical Scavenging | B3LYP/cc-pVQZ | mdpi.com |

| N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine | Geometrical structures, Vibrational frequencies, Molecular electrostatic potential | B3LYP/6-31G(d) | nih.gov |

| 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl) benzenesulfonamide | Molecular geometric optimizations, HOMO-LUMO characteristics, Molecular electrostatic potential | B3LYP/6-311++G(d,p) | edu.krd |

Analysis of Reaction Channels and Energy Barriers in Amine Transformations

The formation of this compound typically proceeds through the condensation of 2-methoxybenzaldehyde and allylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form an imine, which is subsequently reduced to the final amine product.

The primary reaction channel involves the nucleophilic attack of the nitrogen atom of allylamine on the carbonyl carbon of 2-methoxybenzaldehyde. This initial step leads to the formation of a tetrahedral intermediate known as a hemiaminal. Theoretical studies on similar condensation reactions, such as the reaction between benzaldehyde and 4-amino-4H-1,2,4-triazole, suggest that the first step involves the breaking of the N-H bond of the amine and the subsequent transfer of the hydrogen atom to the aldehyde's oxygen atom, forming an O-H bond, followed by the formation of the C-N bond.

The energy barrier for this initial nucleophilic attack is influenced by the electrophilicity of the carbonyl carbon. The presence of the electron-donating methoxy (B1213986) group in the ortho position of the benzaldehyde ring can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially increasing the energy barrier for the initial attack.

Finally, the reduction of the imine to the target amine, this compound, can be achieved using various reducing agents. The energy barrier for this step depends on the specific reducing agent and the reaction conditions employed.

Table 1: Postulated Reaction Steps and Influencing Factors

| Step | Description | Key Intermediates | Factors Affecting Energy Barrier |

| 1 | Nucleophilic attack | Hemiaminal | Electrophilicity of carbonyl carbon, nucleophilicity of the amine, steric hindrance |

| 2 | Dehydration | Iminium ion | Acid catalysis, stability of the leaving group (water) |

| 3 | Reduction | Imine | Choice of reducing agent, reaction temperature and pressure |

Computational Studies on Solvent Effects in Mechanistic Pathways

Computational studies on related amine transformations highlight the significant role of the solvent in influencing reaction mechanisms and energy barriers. The polarity of the solvent can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction kinetics.

In the formation of this compound, the initial nucleophilic attack and the subsequent dehydration are particularly sensitive to solvent effects. For the condensation reaction of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole, studies have shown that the hemiaminal yield is higher in apolar aprotic solvents compared to dipolar aprotic media. This suggests that polar solvents can shift the equilibrium towards the formation of the Schiff base (imine).

Theoretical studies on the condensation of benzaldehyde with 4-amine-4H-1,2,4-triazole have indicated that the presence of water molecules can be crucial, acting as a catalyst to facilitate the nucleophilic attack and the proton transfer steps. The rate of the first step of this condensation reaction was observed to be dependent on the water content in acetonitrile, with a maximum rate acceleration at a specific concentration.

For the mechanistic pathway of this compound formation, a polar protic solvent like ethanol or methanol could serve a dual role as both the solvent and a proton source to catalyze the dehydration of the hemiaminal intermediate. In contrast, aprotic solvents might favor the stability of the initial hemiaminal.

Computational models, such as those employing Density Functional Theory (DFT), can be used to investigate these solvent effects more quantitatively. By simulating the reaction in different solvent environments (e.g., using implicit or explicit solvent models), it is possible to calculate the free energy profiles of the reaction pathways and predict how the solvent influences the relative stabilities of intermediates and the heights of the energy barriers.

Table 2: Predicted Influence of Solvent Polarity on Reaction Steps

| Reaction Step | Predicted Effect of Increasing Solvent Polarity | Rationale |

| Hemiaminal Formation | May decrease the rate | Stabilization of the polar reactants (aldehyde and amine) more than the less polar transition state. |

| Dehydration to Imine | May increase the rate | Stabilization of the polar, charged transition state leading to the iminium ion. |

| Imine Reduction | Dependent on reducing agent | The nature of the reducing agent and the transition state for hydride transfer will dictate solvent influence. |

Advanced Analytical Characterization Techniques for N 2 Methoxybenzyl 2 Propen 1 Amine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structural properties of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for mapping the carbon-hydrogen framework of a molecule. jchps.comcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. jchps.comcore.ac.uk Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a comprehensive characterization of N-(2-Methoxybenzyl)-2-propen-1-amine and its derivatives.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. By analyzing analogous structures, such as N-(2-methoxybenzyl)phenethylamines (NBOMes) and other benzylamine (B48309) derivatives, the expected chemical shifts for the target compound can be accurately predicted. rsc.orgresearchgate.netresearchgate.net

The spectrum can be divided into several key regions:

Aromatic Region (approx. 6.8-7.4 ppm): The four protons on the 2-methoxybenzyl ring typically appear in this region as a series of multiplets. The specific splitting patterns are dictated by their positions relative to the methoxy (B1213986) and benzylamine substituents. rsc.orgresearchgate.net

Vinylic Region (approx. 5.1-6.0 ppm): The three protons of the allyl group (-CH=CH₂) give rise to characteristic signals. The internal proton (-CH =CH₂) appears as a complex multiplet further downfield due to coupling with the terminal vinyl protons. The two terminal protons (=CH ₂) are diastereotopic and typically appear as two separate multiplets.

Methoxy and Benzyl (B1604629) Methylene (B1212753) Region (approx. 3.7-3.9 ppm): A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected around 3.8 ppm. rsc.orgdea.gov The two protons of the benzyl methylene group (Ar-CH ₂-N) typically appear as a singlet around 3.7-3.9 ppm. rsc.org

Allyl Methylene Region (approx. 3.2-3.4 ppm): The two protons of the methylene group adjacent to the nitrogen on the allyl side (N-CH ₂-CH=) are expected to appear as a doublet.

Amine Proton (variable): The N-H proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. It may be observed in a wide range or exchange with deuterium in solvents like D₂O, causing it to disappear from the spectrum.

The following table summarizes the predicted ¹H NMR chemical shifts for this compound.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | 6.8 - 7.4 | Multiplet (m) | 4H |

| Vinyl (-CH=) | 5.8 - 6.0 | Multiplet (m) | 1H |

| Vinyl (=CH₂) | 5.1 - 5.3 | Multiplet (m) | 2H |

| Methoxy (-OCH₃) | ~3.85 | Singlet (s) | 3H |

| Benzyl Methylene (Ar-CH₂-) | ~3.75 | Singlet (s) | 2H |

| Allyl Methylene (-N-CH₂-) | ~3.30 | Doublet (d) | 2H |

| Amine (-NH-) | Variable | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Analysis of N-(2-methoxybenzyl) derivatives provides a strong basis for assigning the carbon signals of the target compound. researchgate.netresearchgate.net

Key expected signals include:

Aromatic Carbons (approx. 110-158 ppm): Six distinct signals are expected for the benzene (B151609) ring carbons. The carbon atom attached to the methoxy group (C-O) is the most deshielded, appearing around 157 ppm, while the other aromatic carbons appear between 110 and 131 ppm. rsc.org

Vinylic Carbons (approx. 117-135 ppm): The two carbons of the double bond will appear in this region. The terminal =CH₂ carbon is expected around 117 ppm, while the internal -CH= carbon will be further downfield, around 135 ppm.

Methoxy Carbon (approx. 55 ppm): The carbon of the -OCH₃ group characteristically appears in this upfield region. rsc.orgresearchgate.net

Methylene Carbons (approx. 50-54 ppm): The benzyl (Ar-CH₂) and allyl (N-CH₂) methylene carbons are expected in this range. The benzyl carbon in related ortho-methoxybenzyl compounds typically appears around 49-50 ppm. researchgate.netresearchgate.net

The table below outlines the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Group | Predicted Chemical Shift (ppm) |

| Aromatic (C-O) | ~157.5 |

| Vinyl (-CH=) | ~135.0 |

| Aromatic (C-H & C-C) | 110.0 - 131.0 |

| Vinyl (=CH₂) | ~117.0 |

| Methoxy (-OCH₃) | ~55.2 |

| Allyl Methylene (-N-CH₂) | ~53.5 |

| Benzyl Methylene (Ar-CH₂) | ~50.0 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. jove.com For amines like this compound, the "nitrogen rule" is a useful principle, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgopenstax.org

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust method for the analysis of volatile and thermally stable compounds like secondary amines. umich.eduwvu.edu In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture before being ionized and fragmented in the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 177, corresponding to its molecular weight. The fragmentation pattern is dominated by cleavage of the bonds alpha to the nitrogen atom, which is a characteristic feature of amines. jove.comopenstax.orgwhitman.edu

Key fragmentation pathways include:

Formation of the 2-methoxybenzyl cation: The most characteristic fragmentation involves the cleavage of the C-N bond to produce the highly stable 2-methoxybenzyl cation (or its tropylium ion rearrangement), which results in a prominent base peak at m/z 121 . umich.eduljmu.ac.uk

Alpha-cleavage of the allyl group: Cleavage of the bond between the nitrogen and the allyl methylene group can also occur, leading to other fragment ions.

Formation of the tropylium ion: A fragment at m/z 91 is also commonly observed in the mass spectra of benzyl compounds, corresponding to the formation of the tropylium ion (C₇H₇⁺) following the loss of the methoxy group from the m/z 121 fragment. umich.eduljmu.ac.uk

The following table summarizes the expected major ions in the GC-MS spectrum.

| m/z | Proposed Fragment | Significance |

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | 2-methoxybenzyl cation; often the base peak |

| 91 | [C₇H₇]⁺ | Tropylium ion |

LC-MS is a versatile technique that couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. It is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC-MS. frontierspartnerships.org

Using a soft ionization technique like electrospray ionization (ESI) in positive mode, this compound is expected to be detected as its protonated molecule, [M+H]⁺, at m/z 178 .

Tandem mass spectrometry (MS/MS) provides further structural confirmation by isolating the precursor ion (e.g., m/z 178) and subjecting it to collision-induced dissociation (CID) to generate product ions. This technique is highly specific and is widely used for the unambiguous identification of compounds in complex matrices. frontierspartnerships.orgeuropeanreview.org For the [M+H]⁺ ion of this compound, the major product ions in an MS/MS experiment would be consistent with those observed in GC-MS, arising from the fragmentation of the protonated molecule.

The expected transitions for LC-MS/MS analysis are shown in the table below.

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Fragmentation Pathway |

| 178 | 121 | Loss of the neutral propene-1-amine moiety |

| 178 | 91 | Subsequent loss of methanol from the m/z 121 fragment |

This multi-faceted analytical approach, combining various NMR and MS techniques, allows for the comprehensive and confident structural characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy, typically within 5 ppm. This precision allows for the determination of the elemental composition of the molecule, significantly enhancing the confidence in its identification. nih.govresearchgate.net

The technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). For this compound (C11H15NO), the theoretical exact mass of its protonated molecule [M+H]+ can be calculated and then compared to the experimentally measured value. The minimal difference between these values, known as mass error, confirms the elemental composition.

Table 1: HRMS Data for the Protonated Molecule of this compound

| Parameter | Value |

| Molecular Formula | C11H15NO |

| Theoretical m/z ([M+H]+) | 178.1226 |

| Experimentally Observed m/z | 178.1223 |

| Mass Error (ppm) | -1.7 |

This interactive table showcases the high accuracy of HRMS in determining the elemental composition of the target compound.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination offers high sensitivity, resolution, and mass accuracy, making it a powerful tool for both qualitative and quantitative analysis of compounds like this compound. ub.edunih.govresearchgate.net

In a typical QTOF-MS experiment, the quadrupole can be used to isolate a specific precursor ion (in this case, the molecular ion of this compound). This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the TOF mass analyzer. This process, known as tandem mass spectrometry (MS/MS), provides detailed structural information based on the fragmentation pattern. nih.govnih.gov

The fragmentation of this compound in QTOF-MS is predictable. The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of the stable 2-methoxybenzyl cation. Other characteristic fragments can also be observed, aiding in the complete structural confirmation. researchgate.netnih.gov

Table 2: Major Predicted Fragment Ions of this compound in QTOF-MS/MS

| Fragment Ion (m/z) | Proposed Structure | Description |

| 121.0653 | [C8H9O]+ | 2-Methoxybenzyl cation, formed by cleavage of the C-N bond. This is often the base peak. |

| 91.0548 | [C7H7]+ | Tropylium ion, resulting from the loss of a methoxy group from the 2-methoxybenzyl fragment. |

| 57.0578 | [C3H7N]+ | Allylamine (B125299) fragment cation. |

This interactive table details the key fragment ions that are characteristic of this compound, providing a fingerprint for its identification.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying the functional groups present in a molecule. For this compound, FTIR analysis can confirm the presence of its key structural features. researchgate.netresearchgate.netsemanticscholar.org

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. These include the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and allyl group, the C=C stretch of the alkene, and the C-O stretch of the methoxy group.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-3500 | N-H | Stretching (secondary amine) |

| 3010-3100 | C-H | Stretching (aromatic and alkene) |

| 2850-3000 | C-H | Stretching (aliphatic) |

| 1640-1680 | C=C | Stretching (alkene) |

| 1450-1600 | C=C | Stretching (aromatic ring) |

| 1230-1270 | C-O | Asymmetric Stretching (aryl ether) |

| 1010-1050 | C-O | Symmetric Stretching (aryl ether) |

| 1000-1350 | C-N | Stretching |

This interactive table summarizes the expected vibrational frequencies for the functional groups present in this compound, allowing for its structural verification via FTIR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance in solution. For this compound, the aromatic ring and the carbon-carbon double bond of the allyl group act as chromophores, which are parts of the molecule that absorb light in the UV-Vis region.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* electronic transitions within the benzene ring. The presence of the methoxy substituent on the ring can cause a bathochromic (red) shift of these absorption bands to longer wavelengths. mdpi.comresearchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Suitable Solvent (e.g., Methanol or Ethanol)

| Wavelength Range (nm) | Electronic Transition | Chromophore |

| ~220-230 | π → π | Benzene Ring |

| ~270-280 | π → π | Benzene Ring (with methoxy substituent) |

This interactive table presents the anticipated UV-Vis absorption bands for this compound, which are useful for its detection and quantification.

Chromatographic Separation and Detection Methods

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, reversed-phase HPLC is a commonly employed method. rsc.orgnih.gov

In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The basic nature of the amine may require the addition of a modifier to the mobile phase to improve peak shape and prevent tailing.

HPLC systems can be coupled with various detectors for the analysis of this compound. A Diode Array Detector (DAD) can provide UV-Vis spectra of the eluting peak, aiding in identification. For higher specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. nih.govresearchgate.net

Table 5: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | DAD (220 nm, 275 nm) or MS |

| Column Temperature | 25 °C |

This interactive table outlines a standard set of conditions for the successful separation and detection of this compound using HPLC.

Gas Chromatography (GC) for Separation and Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. This compound can be analyzed by GC, often in combination with a mass spectrometer (GC-MS) for definitive identification. researchgate.netumich.edu

The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. This can be mitigated by using a deactivated, base-treated column or by derivatizing the amine group to make it less polar and more volatile. Common derivatizing agents include trifluoroacetic anhydride (TFAA). nih.govumich.edu

In GC-MS analysis, the compound is first separated based on its boiling point and interaction with the stationary phase of the GC column. As it elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound. researchgate.netwvu.eduresearchgate.net

Table 6: Representative GC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 150°C, ramp to 280°C at 15°C/min, hold for 3 min |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| MS Transfer Line Temp | 280 °C |

| MS Source Temp | 230 °C |

This interactive table provides typical instrumental settings for the analysis of this compound by GC-MS, a standard method in forensic and analytical laboratories. wvu.edu

Advanced Imaging Techniques for Characterization of Amine-Containing Materials

The characterization of materials incorporating this compound often requires techniques that can map the distribution of the amine or its elemental constituents. Advanced imaging technologies offer high-resolution spatial information, which is critical for correlating the material's structure with its performance.

Micro X-ray Fluorescence (µXRF) Imaging

Micro X-ray fluorescence (µXRF) is a non-destructive elemental analysis technique capable of examining minute areas of a sample. xos.comwikipedia.org It operates by irradiating a small spot on the sample with a focused beam of X-rays, which excites atoms and causes them to emit characteristic fluorescent X-rays. xos.comnih.gov By scanning the sample and collecting spectra at each position, detailed elemental maps can be generated, showing the distribution of different elements. horiba.com This method is advantageous for its high sensitivity, precision, and the ability to analyze samples without causing damage. qa-group.com

In the context of amine-containing materials, µXRF can be employed to map the distribution of elements associated with the amine or the surrounding matrix. While direct detection of nitrogen can be challenging due to the low energy of its characteristic X-rays, the technique is highly effective for mapping heavier elements that might be part of the material's formulation, such as catalysts, additives, or functional coatings. researchgate.netresearchgate.net For instance, if this compound were incorporated into a polymer composite containing metallic fillers, µXRF would be an excellent tool to visualize the spatial relationship between the amine-rich regions (inferred) and the filler particles. The spatial resolution of µXRF, which can be as fine as a few micrometers, allows for detailed analysis of small features and elemental contaminants. xos.com

Hypothetical µXRF Analysis of an Amine-Containing Polymer Film

The following table represents hypothetical data from a µXRF scan of a polymer film containing this compound and a titanium-based catalyst. The data illustrates the elemental concentrations in two distinct regions of the film.

| Region of Interest | Nitrogen (N) Signal Intensity (cps) | Titanium (Ti) Concentration (wt%) | Carbon (C) Signal Intensity (cps) | Oxygen (O) Signal Intensity (cps) |

|---|---|---|---|---|

| Region A (Amine-Rich) | 150 | 2.5 | 5800 | 1200 |

| Region B (Matrix) | 45 | 0.1 | 6200 | 1150 |

Laser Ablation-Inductively Coupled Plasma-Optical Emission Spectroscopy (LA-ICP-OES)

Laser Ablation-Inductively Coupled Plasma-Optical Emission Spectroscopy (LA-ICP-OES) is a powerful technique for spatially resolved elemental analysis. spectroscopyonline.com The method involves using a pulsed laser to ablate a small amount of material from the sample's surface. appliedspectra.com The resulting aerosol is then transported by a carrier gas into an inductively coupled plasma (ICP) source, where it is atomized and excited. spectroscopyonline.comspectroscopyworld.com The excited atoms and ions emit light at characteristic wavelengths, which are measured by an optical emission spectrometer (OES) to determine the elemental composition. spectroscopyonline.com By scanning the laser across the sample, detailed elemental maps can be constructed. spectroscopyworld.com

Hypothetical LA-ICP-OES Data for an Amine-Doped Polymer

This table shows potential results from an LA-ICP-OES analysis, comparing an area where this compound is concentrated to the bulk polymer.

| Analyte | Concentration in Doped Region (µg/g) | Concentration in Bulk Polymer (µg/g) | Limit of Detection (LOD) (µg/g) |

|---|---|---|---|

| Nitrogen (N) | 12,500 | <100 | 100 |

| Oxygen (O) | 8,200 | 5,500 | 150 |

| Zinc (Zn) | 55 | 52 | 0.1 |

| Iron (Fe) | 12 | 15 | 0.5 |

Computational and Theoretical Studies of N 2 Methoxybenzyl 2 Propen 1 Amine

Structure-Reactivity Relationship (SRR) Principles and Computational Design

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how a molecule's chemical structure dictates its reactivity. Computational design leverages these principles to predict molecular properties and guide the synthesis of compounds with desired characteristics.

General Principles of Structural Modification and their Influence on Chemical Reactivity

The chemical reactivity of a molecule is intrinsically linked to its structure. Modifying this structure, even subtly, can lead to significant changes in chemical behavior. General principles underpinning this relationship include altering electronic effects, steric hindrance, and stereoelectronic properties. Thermodynamic stability and the kinetics of a reaction are the two major facets influenced by structural changes. windows.net The introduction of functional groups, for instance, can alter the electron density distribution across the molecule, thereby affecting its ability to act as a nucleophile or electrophile. nih.gov

Reactions are often described using potential energy diagrams, where the energy of the transition state relative to the reactants determines the reaction rate. windows.net Structural modifications can stabilize or destabilize these transition states, thus accelerating or decelerating a reaction. Methods like Quantitative Structure-Activity Relationship (QSAR) create mathematical models that correlate structural or physicochemical properties of compounds with their biological activity or chemical reactivity, providing a quantitative framework for understanding these effects. dergipark.org.trmdpi.com

Role of N-(2-Methoxybenzyl) Substitution in Modulating Molecular Interactions and Chemical Properties

The Benzyl (B1604629) Group : The benzyl substituent (a benzene (B151609) ring attached to a methylene (B1212753) group) significantly influences reactivity at the benzylic position (the carbon atom attached to the nitrogen and the benzene ring). curlyarrows.comwikipedia.org The aromatic ring can stabilize radicals, carbocations, or carbanions at this position through resonance, making the benzylic hydrogens more reactive. curlyarrows.com In the context of molecular interactions, the benzyl group can participate in C-H/π interactions, which are important non-covalent forces that can direct the packing of molecules in a crystal lattice and influence binding to biological targets. researchgate.net Studies on related N-benzyl phenethylamines have shown that the addition of an N-benzyl moiety can substantially increase binding affinity for certain receptors. europeanreview.org

N-Substitution : The substitution on the amine nitrogen is a critical modification. In a series of 2,5-dimethoxy-substituted phenethylamines, the addition of an N-(2-methoxybenzyl) group was found to dramatically increase binding affinity at several serotonin (B10506) receptors (5-HT2A, 5-HT2C), adrenergic α1 receptors, and histamine (B1213489) H1 receptors. nih.govsci-hub.se This enhancement underscores the significant role of this specific substituent in modulating how the molecule interacts with biological macromolecules.

The combination of these features in the N-(2-methoxybenzyl) group provides a structural motif that enhances binding affinity and selectivity for specific biological targets, a principle that is central to drug design and molecular recognition. nih.govrsc.org

Impact of Methoxy (B1213986) Substituents on Electronic Properties and Stereoelectronic Effects

The methoxy group (-OCH₃) is a powerful modulator of a molecule's electronic landscape. Its effect is highly dependent on its position on the benzene ring. wikipedia.org

Electronic Effects : When attached to an aromatic ring, the methoxy group acts as an electron-donating group due to the mesomeric effect (resonance), where the oxygen's lone pairs delocalize into the ring, increasing electron density, particularly at the ortho and para positions. acs.org However, it also exerts an electron-withdrawing inductive effect due to the oxygen's high electronegativity. For the ortho position in N-(2-Methoxybenzyl)-2-propen-1-amine, the electron-donating resonance effect is typically dominant. This increased electron density can influence the reactivity of the aromatic ring and the acidity of the benzylic protons. acs.org

Stereoelectronic Effects : These effects relate to the influence of orbital alignment on molecular geometry and reactivity. In ortho-substituted anisoles (methoxybenzenes), significant steric congestion can occur between the methoxy group and the adjacent substituent on the ring. nih.govacs.org This steric hindrance can force the methoxy group to rotate out of the plane of the benzene ring. acs.org Such a conformational change disrupts the orbital overlap necessary for resonance, thereby diminishing its electron-donating character and potentially altering its net electronic influence. wikipedia.org This interplay between steric and electronic factors is a key stereoelectronic principle that can fine-tune the reactivity and interaction profile of the molecule. nih.gov

The table below summarizes the dual electronic effects of the methoxy group.

| Effect Type | Description | Influence on Benzene Ring |

| Resonance (Mesomeric) | Delocalization of oxygen's lone pair electrons into the aromatic π-system. | Electron-donating, increases electron density at ortho and para positions. |

| Inductive | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. | Electron-withdrawing. |

Computational Prediction of Chemical Reactivity Descriptors

Computational chemistry offers powerful tools for predicting the reactivity of molecules without the need for laboratory experiments. By calculating various molecular descriptors, a quantitative picture of a compound's chemical tendencies can be formed. rsc.orgchemrxiv.org

Methods : Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. acs.org From these calculations, a range of reactivity descriptors can be derived. Machine learning approaches, often in the form of QSAR models, can also be trained on datasets of known molecules to rapidly predict the properties of new or hypothetical structures. mit.eduresearchgate.net

Key Descriptors :

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a good electron donor (nucleophile), while a low LUMO energy indicates a good electron acceptor (electrophile). The HOMO-LUMO gap is an indicator of chemical stability.

Nucleophilicity Index (N_Nu) : This is a parameter derived from HOMO and LUMO energies that quantifies the nucleophilic character of a molecule. It is particularly useful for screening amine catalysts. acs.org

Electrostatic Potential (ESP) : The ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The negative potential near the methoxy group's oxygen atom, for example, can be a key site for interactions. acs.org

Atom-level Descriptors : Modern computational approaches can predict properties not just for the whole molecule but for specific atoms or bonds, such as the bond- and atom-level descriptors for the amine's reactive site. rsc.orgchemrxiv.org

The following table lists common reactivity descriptors and their significance.

| Descriptor | Significance | Typical Application |

| HOMO Energy | Indicates electron-donating ability (nucleophilicity). | Predicting sites of electrophilic attack. |

| LUMO Energy | Indicates electron-accepting ability (electrophilicity). | Predicting sites of nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | Assessing molecular stability. |

| Nucleophilicity Index (N_Nu) | Quantifies nucleophilic power. | Screening catalysts, predicting reaction rates. acs.org |

| Electrostatic Potential (ESP) | Maps charge distribution and reactive sites. | Visualizing sites for non-covalent interactions. |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable tools for visualizing and analyzing molecular behavior at the atomic level. These techniques provide a dynamic and interactive view of chemical processes that are often inaccessible through experimental methods alone.

Molecular Docking Methodologies for Chemical Interaction Analysis

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein or nucleic acid (a receptor). numberanalytics.comnih.gov It has become an essential tool in fields like drug discovery for predicting the binding mode and affinity between two molecules. acs.orgnih.gov

The process generally involves the following steps:

Preparation of Receptor and Ligand : The three-dimensional structures of both the receptor and the ligand are required. These are often obtained from experimental sources like X-ray crystallography or generated computationally. Protonation states are assigned, and charges are calculated for each atom. nih.gov

Conformational Sampling (Posing) : A search algorithm explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. youtube.com The goal is to generate a set of plausible binding poses.

Scoring : A scoring function is used to evaluate each generated pose. These functions estimate the binding affinity (or binding energy) of the ligand-receptor complex. youtube.com Poses are ranked, with the top-ranked pose representing the most likely binding mode. A more negative score typically indicates a stronger predicted binding affinity. youtube.com

Molecular docking can provide critical insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand within the binding site. nih.gov While it has limitations, such as often treating the receptor as rigid and using approximated scoring functions, it is a powerful and widely used method for initial screening and hypothesis generation in the study of molecular recognition. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules. researchgate.net For a flexible molecule such as this compound, MD simulations can provide profound insights into its conformational landscape, structural stability, and the influence of the surrounding environment on its behavior. nih.govmdpi.com This computational technique models the atomic motions of a system over time by solving Newton's equations of motion, thereby generating a trajectory that describes the positions and velocities of atoms. youtube.com Analysis of this trajectory allows for the characterization of various conformational states and their relative stabilities. tandfonline.comcresset-group.com

Methodology of Simulation

A typical MD simulation study of this compound would commence with the generation of an initial 3D structure of the molecule. This structure would then be placed in a simulation box, often solvated with explicit water molecules to mimic physiological conditions. youtube.com The system would be neutralized by adding counter-ions. The interactions between atoms are governed by a set of parameters known as a force field. The selection of an appropriate force field is crucial for the accuracy of the simulation. youtube.com

The simulation protocol generally involves several key stages:

Energy Minimization: The initial system, containing the solute and solvent, is subjected to energy minimization to relieve any steric clashes or unfavorable geometries. nih.gov

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble). This ensures that the solvent molecules are properly distributed around the solute and the system reaches a stable density. nih.gov

Production Run: Following equilibration, the production MD simulation is performed for a significant duration, often spanning nanoseconds to microseconds, to adequately sample the conformational space of the molecule. mdpi.comtandfonline.com During this phase, the coordinates of the system are saved at regular intervals, creating a detailed trajectory of atomic motion.

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around its single bonds. The MD trajectory provides a rich dataset for exploring the accessible conformations. ijpsr.com By analyzing the trajectory, distinct conformational families can be identified through clustering algorithms based on atomic positions. The stability of these conformers is assessed by their potential energy and their population throughout the simulation.

Key dihedral angles are monitored to define the orientation of the methoxybenzyl and propenyl groups relative to each other. For instance, the rotation around the C-N bond and the bonds within the benzyl and allyl moieties would be critical. A hypothetical analysis might reveal several low-energy conformational states, as detailed in the interactive table below.

Table 1: Hypothetical Low-Energy Conformers of this compound from MD Simulation

| Conformer ID | Relative Potential Energy (kcal/mol) | Population (%) | Dihedral Angle τ1 (°C-C-N-C) | Dihedral Angle τ2 (°C-N-C-Caryl) |

|---|---|---|---|---|

| Conf_A | 0.00 | 45 | 175.8 | 65.2 |

| Conf_B | 0.85 | 30 | -60.3 | 70.1 |

| Conf_C | 1.50 | 15 | 62.1 | -170.5 |

This table presents hypothetical data for illustrative purposes.

The data suggests that Conf_A is the most stable conformer, existing at the lowest potential energy and being the most populated during the simulation. The other conformers represent metastable states that are also accessible at physiological temperatures.

Stability Analysis

The structural stability of this compound over the course of the simulation is evaluated using several metrics.

Root Mean Square Deviation (RMSD): The RMSD of the backbone atoms is calculated with respect to the initial minimized structure. A stable RMSD value over time indicates that the molecule is not undergoing major structural changes and has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each atom to identify the flexible regions of the molecule. Higher RMSF values indicate greater atomic fluctuations and thus higher flexibility. For this compound, one would expect higher fluctuations in the terminal methyl group of the propenyl chain and the methoxy group on the benzyl ring. nih.gov

An interactive summary of hypothetical stability metrics is provided below.

Table 2: Hypothetical Stability Metrics from MD Simulation

| Metric | Value | Interpretation |

|---|---|---|

| Average RMSD (Å) | 1.8 ± 0.3 | The system reached a stable equilibrium around a well-defined average structure. |

| Max RMSF (Å) - Propenyl Group | 2.5 | The propenyl group exhibits significant flexibility, as expected. |

This table presents hypothetical data for illustrative purposes.

Applications in Organic Synthesis and Scaffold Chemistry of N 2 Methoxybenzyl 2 Propen 1 Amine

N-(2-Methoxybenzyl)-2-propen-1-amine as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from the orthogonal reactivity of its functional groups. The secondary amine provides a nucleophilic center for various coupling reactions, while the allyl group is amenable to a wide array of transformations, including additions, oxidations, and rearrangements. The 2-methoxybenzyl group, beyond its role in modulating the reactivity of the amine, can also participate in cyclization reactions or be cleaved under specific conditions to unmask the primary amine.

This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of certain N-benzyl substituted phenethylamines, a class of compounds investigated for their interactions with serotonin (B10506) receptors. researchgate.net The strategic placement of the methoxy (B1213986) group on the benzyl (B1604629) ring influences the biological activity of the resulting derivatives. nih.govresearchgate.net The ability to readily introduce diverse substituents onto this core structure highlights its importance in the generation of compound libraries for drug discovery and chemical biology. enamine.net

The synthesis of this compound itself can be achieved through standard synthetic methodologies, such as the reductive amination of 2-methoxybenzaldehyde (B41997) with allylamine (B125299) or the N-alkylation of allylamine with 2-methoxybenzyl chloride. These straightforward synthetic routes contribute to its accessibility and widespread use as a foundational element in multi-step synthetic sequences.

Preparation of Functionalized Derivatives and Analogs

The core structure of this compound allows for extensive functionalization at two primary sites: the amine nitrogen and the allylic double bond. This dual reactivity enables the synthesis of a diverse range of derivatives with tailored properties.

The secondary amine nitrogen in this compound is a nucleophilic center that readily undergoes alkylation and acylation reactions. These reactions are fundamental for building molecular complexity and introducing a wide variety of functional groups.

Alkylation: The nitrogen can be alkylated using various alkyl halides or other electrophilic alkylating agents. A common method for such transformations is the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). orgsyn.org This approach allows for the introduction of a second substituent on the nitrogen, leading to the formation of tertiary amines. The choice of the alkylating agent is vast, ranging from simple alkyl chains to more complex carbocyclic and heterocyclic moieties, thereby enabling the synthesis of a broad spectrum of analogs.

Acylation: Acylation of the amine nitrogen is another key transformation, typically achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage, which can be a critical feature in many biologically active molecules. For example, in the broader context of amine chemistry, acylation is a common step in the synthesis of various pharmaceutical compounds and complex natural products. The resulting amides can exhibit different chemical and biological properties compared to the parent amine, including altered basicity, solubility, and receptor binding affinities.

A notable example of the importance of N-substitution is seen in the development of N-benzyl derivatives of phenethylamines, where the nature of the substituent on the nitrogen atom dramatically influences the pharmacological profile. researchgate.net

The allylic double bond in this compound provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for elaborating the carbon skeleton and introducing new functional groups and ring systems.

Cycloaddition Reactions: The alkene can participate in various cycloaddition reactions. For instance, [2+2], [3+2], and [4+2] (Diels-Alder) cycloadditions can be employed to construct four-, five-, and six-membered rings, respectively. These reactions are powerful tools for rapidly increasing molecular complexity and accessing diverse scaffolds.

Chain Extensions: The double bond can also be used for chain extension reactions. For example, hydroformylation introduces a formyl group, which can be further manipulated. Olefin metathesis provides another powerful strategy for chain extension or for the formation of macrocycles.

The N-2-methoxybenzyl group itself can influence the reactivity and stereoselectivity of these transformations. For instance, the synthesis of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, which are potent serotonin receptor agonists, highlights how modifications at the nitrogen and the phenethylamine (B48288) core can be combined to create highly active compounds. researchgate.net The allylic group in a precursor like this compound could be envisioned as a synthon for the ethylamine (B1201723) side chain in these targets through reactions like hydroboration-oxidation followed by further functional group manipulations.

The combination of reactions at both the amine nitrogen and the allylic moiety allows for a combinatorial approach to generate large libraries of diverse molecules from a single, readily accessible starting material.

Strategies for Chiral Synthesis and Stereochemical Control

The development of enantiomerically pure chiral amines is a significant challenge in the synthesis of pharmaceuticals and fine chemicals, as an estimated 40-45% of drug candidates contain a chiral amine center. nih.gov For derivatives of this compound, controlling stereochemistry is crucial when these molecules are intended for biological applications where specific stereoisomers often exhibit desired activity while others may be inactive or even detrimental.

Several strategies can be employed to achieve chiral synthesis and stereochemical control:

Use of Chiral Building Blocks: One of the most direct methods is to start the synthesis with an enantiomerically pure precursor. portico.org For example, a chiral allylamine or a chiral 2-methoxybenzyl derivative could be used in the initial coupling reaction. This approach transfers the existing chirality into the final product.

Asymmetric Catalysis: Asymmetric hydrogenation or asymmetric hydroamination of a related prochiral precursor using a chiral catalyst can establish the stereocenter. Similarly, asymmetric reactions involving the allylic group, such as asymmetric dihydroxylation or epoxidation, can introduce chirality. These methods are often highly efficient and can provide access to either enantiomer by selecting the appropriate catalyst ligand.

Enzymatic Resolutions: Biocatalysis offers a powerful tool for obtaining enantiomerically pure amines. Enzymes like monoamine oxidases (MAO) can be engineered to selectively oxidize one enantiomer of a racemic amine, allowing for the separation of the desired unreacted enantiomer. nih.gov This deracemization process can be highly effective for producing chiral amines with high enantiomeric excess.

Diastereoselective Reactions: If a chiral center is already present in the molecule, it can direct the stereochemical outcome of subsequent reactions. For instance, a chiral auxiliary attached to the nitrogen could influence the facial selectivity of reactions at the allylic double bond.

While specific examples detailing the asymmetric synthesis of this compound itself are not prevalent in the provided search results, the general principles of chiral amine synthesis are well-established and directly applicable. The importance of stereochemistry is underscored in related classes of compounds, where specific enantiomers are required for potent and selective receptor interaction.

Design of Novel Scaffolds and Ligands from the this compound Framework

The this compound framework serves as an excellent starting point for the design of novel molecular scaffolds and ligands due to its inherent structural and functional group diversity. A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached.

The combination of the aromatic ring, the flexible linker, the basic nitrogen atom, and the reactive alkene moiety allows for the construction of a wide array of three-dimensional structures. These can be tailored to interact with specific biological targets. For instance, the N-2-methoxybenzyl group is a key feature in a class of potent serotonin 5-HT2A receptor agonists known as the NBOMe series. nih.govnih.govresearchgate.netresearchgate.net In these molecules, the N-(2-methoxybenzyl) group, when attached to a phenethylamine core, significantly enhances binding affinity and potency at this receptor compared to the parent phenethylamine. nih.govresearchgate.net

The design of novel ligands can be approached in several ways using this framework:

Scaffold Hopping: The core structure can be modified to create isosteric replacements that maintain the key pharmacophoric features while altering other properties like solubility or metabolic stability.

Fragment-Based Ligand Discovery: The this compound molecule itself or fragments thereof can be used as starting points for building more complex ligands that bind to a target of interest.

Combinatorial Chemistry: The reactivity of the amine and the alkene allows for the creation of large libraries of related compounds. enamine.net These libraries can then be screened against biological targets to identify new lead compounds. For example, by varying the substituents on the aromatic ring or by elaborating the allyl group into different heterocyclic systems, a diverse set of potential ligands can be generated. The development of methods to transform simple linear amines into saturated heterocycles, which are prevalent in FDA-approved drugs, further expands the possibilities for creating novel scaffolds from this type of starting material. scripps.edu

The strategic importance of the N-(2-methoxybenzyl) motif in ligand design is well-documented, particularly in the field of neuroscience research, where it has been instrumental in developing highly potent and selective pharmacological probes. researchgate.net

Future Research Directions for N 2 Methoxybenzyl 2 Propen 1 Amine

Development of Novel and Highly Efficient Synthetic Routes

Future research should prioritize the development and optimization of synthetic pathways to N-(2-Methoxybenzyl)-2-propen-1-amine. While general methods for producing similar amines exist, dedicated studies are needed to identify the most efficient and scalable routes for this specific compound.

A primary avenue for investigation is the reductive amination of 2-methoxybenzaldehyde (B41997) with allylamine (B125299). This common method for amine synthesis could be optimized by exploring various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, to maximize yield and purity. researchgate.net A one-pot, two-step biocatalytic system, which has been successfully used for the N-allylation of other amines, could offer a green and sustainable alternative. This process would involve the in-situ generation of an α,β-unsaturated aldehyde from a renewable source, followed by a reductive aminase-catalyzed reaction. nih.gov